3-Fluor-2-iodobenzonitril

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

, ermöglicht die Einführung von Fluor und Iod in komplexe Moleküle. .

Pharmazeutische Zwischenprodukte

Die Verbindung dient als Zwischenprodukt in der pharmazeutischen Industrie. Sie ist an der Synthese komplexerer Moleküle beteiligt, die in der Arzneimittelentwicklung eingesetzt werden. Das Vorhandensein sowohl eines Fluoratoms als auch eines Iodatoms innerhalb desselben Moleküls bietet eine einzigartige Reaktivität, die zur Erzeugung neuartiger Pharmakophore genutzt werden kann .

Fluorierte Bausteine

Als fluorierter Baustein ist 3-Fluor-2-iodobenzonitril wertvoll bei der Synthese fluorierter Analoga biologisch aktiver Verbindungen. Fluorierung kann die metabolische Stabilität und Bioverfügbarkeit dieser Moleküle verbessern und sie so zu wirksameren Medikamenten machen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iod

Biologische Aktivität

3-Fluoro-2-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of fluorine and iodine atoms in its structure enhances its chemical properties, making it a candidate for various biological applications, particularly in drug discovery and development. This article explores the biological activity of 3-Fluoro-2-iodobenzonitrile, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

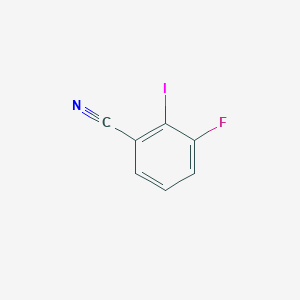

Chemical Structure and Properties

3-Fluoro-2-iodobenzonitrile has the molecular formula C7H4F IN and a molecular weight of approximately 233.02 g/mol. The structural arrangement includes a benzene ring with a nitrile group and halogen substituents, which significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F IN |

| Molecular Weight | 233.02 g/mol |

| IUPAC Name | 3-Fluoro-2-iodobenzonitrile |

Antimicrobial Activity

Recent studies have indicated that 3-Fluoro-2-iodobenzonitrile exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that 3-Fluoro-2-iodobenzonitrile possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis via caspase activation |

| A549 | 12.8 | Cell cycle arrest |

Enzyme Inhibition

3-Fluoro-2-iodobenzonitrile has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions. The compound's ability to modulate enzyme activity could be leveraged in designing drugs that require specific metabolic pathways.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzonitriles, including 3-Fluoro-2-iodobenzonitrile. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Cytotoxicity Assessment in Cancer Research

In another investigation focused on anticancer properties, researchers assessed the cytotoxic effects of 3-Fluoro-2-iodobenzonitrile on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, with enhanced efficacy observed when used in combination with existing chemotherapeutic agents.

Eigenschaften

IUPAC Name |

3-fluoro-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHHYNZRGUOISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652931 | |

| Record name | 3-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-62-6 | |

| Record name | 3-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.